molecular formula C6H11ClN4 B2986117 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride CAS No. 156113-53-0

1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride

Cat. No. B2986117
Key on ui cas rn: 156113-53-0
M. Wt: 174.63
InChI Key: YPNLWZODFWQDNS-UHFFFAOYSA-N
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Patent
US05342846

Procedure details

To a solution of N-benzyl-3-(1,2,3-triazol-1-yl) pyrrolidine (1 g, 0. 0044 mol), in methanol (50 ml) was added 10 % Pd/C (100 mg ) and conc. HCl (1 ml). The suspension was hydrogenated at r.t. and 50 psi pressure for 20 h. The Pd/C was removed by filtration and the solution was concentrated. The residue was recrystallized from methanol/ether to obtain white crystalline title compound. Yield: 680 mg (89.45%). 1H NMR (D20) δ: 2.40-2.80 (m, 2H), 3.58-3.66 (m, 2H), 3.90-3.92 (d, 2H), 5.58-5.67 (m, 1H), 8.02 (d, 1H), 8.26 (d, 1H).
Name
N-benzyl-3-(1,2,3-triazol-1-yl) pyrrolidine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][CH:10]([N:13]2[CH:17]=[CH:16][N:15]=[N:14]2)[CH2:9]1)C1C=CC=CC=1.[ClH:18]>CO.[Pd]>[ClH:18].[N:13]1([CH:10]2[CH2:11][CH2:12][NH:8][CH2:9]2)[CH:17]=[CH:16][N:15]=[N:14]1 |f:4.5|

Inputs

Step One
Name
N-benzyl-3-(1,2,3-triazol-1-yl) pyrrolidine
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)N1N=NC=C1
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at r.t.
CUSTOM
Type
CUSTOM
Details
The Pd/C was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from methanol/ether

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.N1(N=NC=C1)C1CNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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